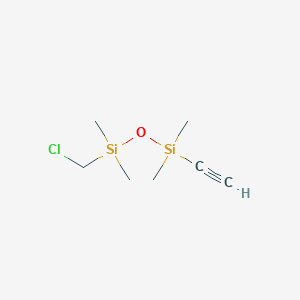
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a chloromethyl group, an ethynyl group, and two silicon atoms bonded to methyl groups and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane typically involves the reaction of chloromethylsilane with ethynylsilane under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used. The reactions are often conducted in the presence of a catalyst, such as palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloxanes, while addition reactions can produce different alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is used in the development of advanced materials, such as silicone-based polymers and coatings.
Biological Research: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ethynyl group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-1,1,3,3-tetramethyldisiloxane:
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethylsilane: Similar structure but without the oxygen atom, leading to distinct properties.
Uniqueness
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloromethyl and ethynyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61222-28-4 |
|---|---|
Molekularformel |
C7H15ClOSi2 |
Molekulargewicht |
206.81 g/mol |
IUPAC-Name |
chloromethyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H15ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h1H,7H2,2-5H3 |
InChI-Schlüssel |
YJYOXAGQDYFLTL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCl)O[Si](C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


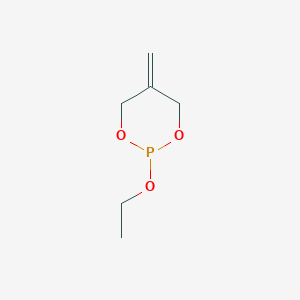
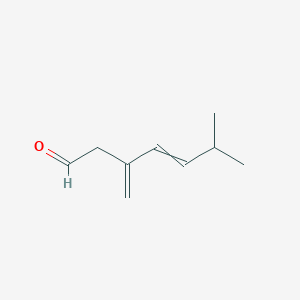
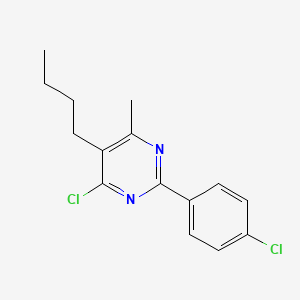

propanedioate](/img/structure/B14589763.png)
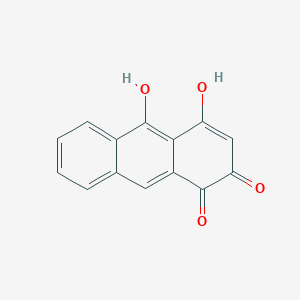
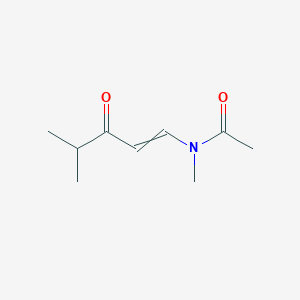
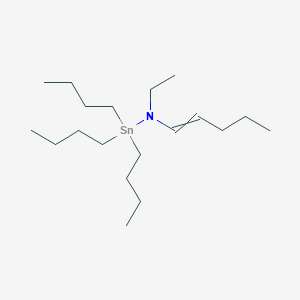

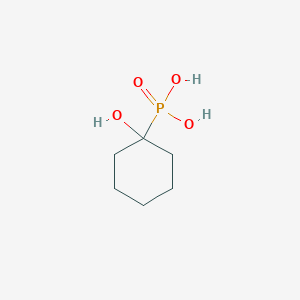
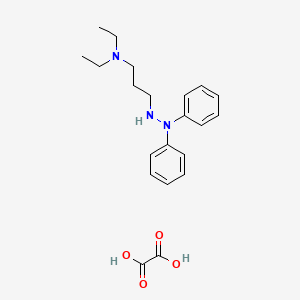
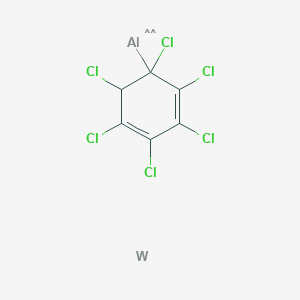

![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
